molecular formula C18H21ClN2O3S2 B2460333 5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 941912-63-6

5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No. B2460333
CAS RN: 941912-63-6
M. Wt: 412.95
InChI Key: CMAUANQSHOQANB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the search results. The InChI code provided can give some insight into the chemical properties of the compound .

Scientific Research Applications

Protein Kinase Inhibition and Cellular Functions

Isoquinoline sulfonamides, a class related to the chemical structure , have been studied for their inhibitory effects on protein kinase C, influencing cytotoxic T lymphocyte-mediated lysis and cellular proliferation. These compounds demonstrate the potential of such structures in modulating immune responses and cellular growth mechanisms, pointing to applications in studying immune function and possibly in cancer research due to their effects on cellular proliferation (R. Juszczak & J. Russell, 1989).

Synthesis of Heterocyclic Compounds

The structure of interest is akin to compounds utilized in the synthesis of diverse heterocyclic molecules. For instance, studies on the palladium-catalyzed synthesis of oxazolyl and tosyl-substituted quinolines highlight the versatility of such sulfonamide structures in creating complex heterocyclic systems with potential pharmacological activities (Zahra Yasaei et al., 2019).

Anticancer Activities

Research into sulfonamide derivatives, including those structurally related to 5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, has revealed significant cytotoxic activities against various cancer cell lines. Such studies underscore the potential of these compounds in cancer therapy, especially in targeting breast and colon cancer cell lines (M. Ghorab et al., 2015).

Anti-Acetylcholinesterase Activity

Compounds within the chemical family of the mentioned sulfonamide have been investigated for their anti-acetylcholinesterase activities, offering insights into their potential use in treating diseases associated with cholinergic dysfunction, such as Alzheimer's disease. This application is particularly relevant for structures exhibiting inhibitory effects on enzymes involved in neurotransmitter breakdown (G. Holan et al., 1997).

Vasodilatory and Antihypertensive Effects

The vasodilatory and antihypertensive properties of isoquinolinesulfonamide derivatives further illustrate the broad therapeutic potential of sulfonamide compounds. These effects are valuable in cardiovascular research and drug development, offering a basis for the creation of new treatments for hypertension and related cardiovascular disorders (A. Morikawa et al., 1989).

Mechanism of Action

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . It catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex .

Mode of Action

The compound acts as a direct FXa inhibitor . It binds to the S1 subsite of FXa, which is crucial for its high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

By inhibiting FXa, the compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis .

Pharmacokinetics

The compound has good oral bioavailability . This is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Result of Action

The result of the compound’s action is antithrombotic effects . By decreasing the amplified generation of thrombin, it diminishes thrombin-mediated activation of both coagulation and platelets . This leads to a reduction in the formation of blood clots, thereby preventing thromboembolic diseases .

Action Environment

The rate of reaction of the compound is considerably accelerated at physiological pH . Therefore, the pH of the environment strongly influences the compound’s action, efficacy, and stability . Care must be taken when considering these compounds for pharmacological purposes due to their susceptibility to hydrolysis .

properties

IUPAC Name

5-chloro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S2/c1-12(2)9-10-21-15-5-4-14(11-13(15)3-7-17(21)22)20-26(23,24)18-8-6-16(19)25-18/h4-6,8,11-12,20H,3,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAUANQSHOQANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

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